4-[(methylanilino)methyl]-1(2H)-phthalazinone
Overview
Description
4-[(Methylanilino)methyl]-1(2H)-phthalazinone is a unique chemical compound with diverse scientific applications. It is characterized by its complex structure, which includes multiple bonds, aromatic rings, and specific functional groups .
Preparation Methods
The synthesis of 4-[(methylanilino)methyl]-1(2H)-phthalazinone involves several steps and specific reaction conditions. One common synthetic route includes the reaction of phthalic anhydride with methylamine to form an intermediate, which is then reacted with aniline under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
4-[(Methylanilino)methyl]-1(2H)-phthalazinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction can lead to the formation of amine-substituted products .
Scientific Research Applications
4-[(Methylanilino)methyl]-1(2H)-phthalazinone has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological pathways. In medicine, it is being explored for its potential therapeutic effects, including anti-cancer properties. Additionally, in the industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(methylanilino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects . The compound’s structure allows it to bind to specific sites on these enzymes, blocking their activity and altering cellular processes . This mechanism is particularly relevant in its potential anti-cancer applications, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(Methylanilino)methyl]-1(2H)-phthalazinone can be compared with other similar compounds, such as thiazole derivatives, which also exhibit diverse biological activities . this compound is unique due to its specific structure and the presence of both aromatic and hydrazone groups .
Similar Compounds::- Thiazole derivatives
- Phthalazinone derivatives
- Aniline derivatives
Properties
IUPAC Name |
4-[(N-methylanilino)methyl]-2H-phthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(12-7-3-2-4-8-12)11-15-13-9-5-6-10-14(13)16(20)18-17-15/h2-10H,11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUIKSPGKXNEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.